molecular formula C10H10F2O2 B1332929 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde CAS No. 749920-58-9

4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde

Cat. No. B1332929
CAS RN: 749920-58-9
M. Wt: 200.18 g/mol
InChI Key: IBHMZDWYOXJTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aromatic aldehydes can involve various strategies, including the regioselective alkylation of pre-existing aldehyde compounds. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde by introducing a difluoromethoxy group in place of the 4-methoxy group.

Molecular Structure Analysis

The molecular structure of aromatic aldehydes can be determined using various spectroscopic techniques, including X-ray diffraction, NMR, mass spectrometry, and IR spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the aromatic ring. For this compound, such techniques would be essential to confirm the molecular structure and the position of the difluoromethoxy and dimethyl groups on the aromatic ring.

Chemical Reactions Analysis

Aromatic aldehydes can participate in a variety of chemical reactions, including derivatization to form fluorescent products for analytical purposes. For example, 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) has been synthesized as a fluorescence derivatization reagent for aromatic aldehydes, reacting selectively with them in acidic media . While this compound is not specifically mentioned, it is likely that it could also undergo similar derivatization reactions due to the presence of the aldehyde functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic aldehydes, such as solubility, melting point, boiling point, and reactivity, are influenced by the substituents on the aromatic ring. Electropolymerized films of 3,4-dihydroxybenzaldehyde have been studied for their electrocatalytic properties, indicating that the functional groups on aromatic aldehydes can significantly affect their electrochemical behavior . For this compound, the difluoromethoxy and dimethyl groups would be expected to impact its physical properties and reactivity, potentially making it a candidate for use in specialized applications such as electrocatalysis or as a building block in organic synthesis.

Scientific Research Applications

Catalytic Oxidation Processes 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde and its derivatives are significant in the realm of synthetic chemistry, particularly in catalytic oxidation processes. For instance, copper-mediated selective oxidation of a C-H bond showcases the importance of substituted hydroxybenzaldehydes as crucial feedstock materials in the pharmaceutical and perfume industries. These compounds are typically synthesized through the selective oxidation of aromatic methyl groups, a process known to be challenging and typically resulting in carboxylic acid derivatives. The importance of compounds like 4-hydroxy-3,5-dimethylbenzaldehyde (HDB) as intermediates, especially in drug preparation, is emphasized. The study highlights bioinspired systems like the Cu/neocuproine system to perform selective para-formylation of mesitol, illustrating the importance of these compounds in synthetic pathways (Boldron et al., 2005).

Coupled Large Amplitude Motions The molecular behavior of dimethylbenzaldehyde isomers, including those related to this compound, has been explored in depth. Studies involving microwave spectra and ab initio quantum chemical calculations have shed light on the conformational energy landscape and dipole moment components of these molecules. The research delves into the complex nature of these compounds, their role as prototype systems in theoretical models, and their behavior in terms of asymmetric top molecules. This exploration of dimethylbenzaldehyde isomers adds to our understanding of the fundamental properties and applications of these compounds in various scientific fields (Tudorie et al., 2013).

properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHMZDWYOXJTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366636
Record name 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749920-58-9
Record name 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-hydroxy-3,5-dimethylbenzaldehyde (2.00 g), N,N-dimethylformamide (54.0 mL) and water (6.00 mL), sodium chlorodifluoroacetate (6.09 g) and potassium carbonate (3.68 g) were added and the mixture was stirred at 120° C. for 4.5 hours. After cooling the reaction mixture to room temperature, water was added to it and two extractions were conducted with ethyl acetate. The combined organic layers were washed with water four times and thereafter washed with saturated brine. After drying over anhydrous magnesium sulfate, the desiccant was removed by filtration and the filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=97:3-88:12) to give the titled compound as a colorless solid (2.53 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.